2-(phenoxymethyl)-1H-benzimidazole
Overview
Description
2-(Phenoxymethyl)-1H-benzimidazole is a benzimidazole derivative, a class of compounds known for their diverse biological activities. These activities include antibacterial, antifungal, antimicrobial, antiprotozoal, and antihelmintic properties. Benzimidazoles are also recognized for their role as inhibitors of various enzymes and biological processes, such as DNA topoisomerases and (H+,K+)-ATPase, which are crucial in cellular functions .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-(phenoxymethyl)-1H-benzimidazole, often involves nucleophilic addition reactions. An efficient method for synthesizing these compounds involves starting from substituted hydroxyl benzaldehyde and o-phenylenediamine in the presence of a catalyst like Na2S2O5 under microwave irradiation conditions. This method has been optimized to yield a variety of benzimidazoles with phenolic hydroxyl groups in moderate to excellent yields .
Molecular Structure Analysis
The molecular structure of 2-(phenoxymethyl)-1H-benzimidazole has been investigated using various spectroscopic techniques and theoretical calculations. Studies have utilized Gaussian09 software to optimize the molecular structure and calculate vibrational frequencies, HOMO-LUMO analysis, and NBO analysis. These studies provide insights into the charge transfer, stability, and hyper-conjugative interactions within the molecule .
Chemical Reactions Analysis
Benzimidazole derivatives, including 2-(phenoxymethyl)-1H-benzimidazole, can participate in various chemical reactions due to their functional groups. For instance, they can form complexes with metal ions such as iron(III) nitrate, where they act as bidentate ligands coordinating through an imine nitrogen atom and phenolate oxygen atom . These reactions are significant for the development of new materials with potential applications in medicine and materials science.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(phenoxymethyl)-1H-benzimidazole have been characterized through experimental and theoretical methods. Spectroscopic techniques like FT-IR, FT-Raman, ¹H NMR, and UV-Vis have been employed to determine various properties of the compound. Theoretical calculations have also been used to predict properties such as the molecular electrostatic potential, infrared intensities, Raman activities, and first hyperpolarizability, which are indicative of the compound's potential role in non-linear optics .
Scientific Research Applications
1. Antimicrobial Activity
- Summary of Application: The compound has been used in the synthesis of new thioureides derived from 2-(4-chlorophenoxymethyl)-benzoic acid, which have been evaluated for their in vitro antimicrobial activity .
- Methods of Application: The antimicrobial activity of these compounds was tested against Gram-positive and Gram-negative bacteria, as well as Candida spp., using both reference and clinical multidrug resistant strains .
- Results: The compounds exhibited specific antimicrobial activities, with minimal inhibitory concentration (MIC) values ranging widely between 1024 and 32 μg/mL . The most active compounds were N-[2-(4-chlorophenoxymethyl)-benzoyl]-N’-(2,6-dichlorophenyl)-thiourea and N-[2-(4-chlorophenoxymethyl)-benzoyl]-N’-(4-bromophenyl)-thiourea .
2. Anticorrosive Effect
- Summary of Application: The compound has been synthesized and studied for its anticorrosive effect on mild steel in 1M HCl .
- Methods of Application: The anticorrosive properties were studied via weight loss measurement, electrochemical impedance spectroscopy, potentiodynamic polarization measurements, and scanning electron microscope attached with energy-dispersive X-ray spectroscopic methods .
- Results: The results of this study are not available in the source .
3. Antiviral Activity
- Summary of Application: The compound has been synthesized and studied for its antiviral activity .
- Methods of Application: The methods of application and experimental procedures are not available in the source .
- Results: The results of this study are not available in the source .
4. Thermo-Oxidative Degradation Process
- Summary of Application: The compound has been used in the study of multi-step thermo-oxidative degradation processes .
- Methods of Application: The degradation processes were monitored by thermal analysis techniques (TGA-DTG-DTA). Isoconversional methods were used to determine the correct number of process stages and presence of multiple reactions .
- Results: It was found that for consecutive reaction mechanisms, the production of benzaldehyde and gases in high yields was controlled by the heating rate, where low heating rates were strongly recommended (≤10 K/min) .
5. Transdermal Drug Delivery
- Summary of Application: The compound has been used in the development of microneedle array systems for transdermal delivery of drugs .
- Methods of Application: The microneedle array technique has been used to deliver molecules of high molecular mass through the skin .
- Results: The results of this study are not available in the source .
6. Antibiotic Treatment
- Summary of Application: Phenoxymethylpenicillin, also known as penicillin V and penicillin VK, is an antibiotic useful for the treatment of a number of bacterial infections .
- Methods of Application: The methods of application and experimental procedures are not available in the source .
- Results: The results of this study are not available in the source .
4. Thermo-Oxidative Degradation Process
- Summary of Application: The compound has been used in the study of multi-step thermo-oxidative degradation processes .
- Methods of Application: The degradation processes were monitored by thermal analysis techniques (TGA-DTG-DTA). Isoconversional methods were used to determine the correct number of process stages and presence of multiple reactions .
- Results: It was found that for consecutive reaction mechanisms, the production of benzaldehyde and gases in high yields was controlled by the heating rate, where low heating rates were strongly recommended (≤10 K/min) .
5. Transdermal Drug Delivery
- Summary of Application: The compound has been used in the development of microneedle array systems for transdermal delivery of drugs .
- Methods of Application: The microneedle array technique has been used to deliver molecules of high molecular mass through the skin .
- Results: The results of this study are not available in the source .
6. Antibiotic Treatment
- Summary of Application: Phenoxymethylpenicillin, also known as penicillin V and penicillin VK, is an antibiotic useful for the treatment of a number of bacterial infections .
- Methods of Application: The methods of application and experimental procedures are not available in the source .
- Results: The results of this study are not available in the source .
Safety And Hazards
The safety data sheet for 2-(phenoxymethyl)-1H-benzimidazolehydrochloride provides information on handling, storage, and disposal of the compound .
Relevant Papers Several papers related to 2-(phenoxymethyl)-1H-benzimidazole and its related compounds have been found . These papers discuss various aspects such as synthesis, characterization, and pharmacological screening of novel benzimidazole derivatives , and synthesis, characterization, and anticorrosive effect of 2-(phenoxy methyl)-5-phenyl-1, 3, 4-oxadiazole .
properties
IUPAC Name |
2-(phenoxymethyl)-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)17-10-14-15-12-8-4-5-9-13(12)16-14/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XATKRQREMKIRLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985004 | |
Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(phenoxymethyl)-1H-benzimidazole | |
CAS RN |
6637-29-2 | |
Record name | 6637-29-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Phenoxymethyl)-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40985004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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